8-Cbz-8-azabicyclo[3.2.1]octan-2-ol
Description
8-Cbz-8-azabicyclo[3.2.1]octan-2-ol is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core modified with a carbobenzyloxy (Cbz) protecting group at the 8-position and a hydroxyl (-OH) group at the 2-position. The Cbz group, a carbamate derivative, is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under mild conditions (e.g., hydrogenolysis) . The bicyclo[3.2.1]octane scaffold is structurally related to tropane alkaloids, which are known for their pharmacological activities, including anticholinergic and CNS-modulating effects .
Properties
IUPAC Name |
benzyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14-9-7-12-6-8-13(14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZAMIBUNVLKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the 8-azabicyclo[3.2.1]octane core,
- Introduction of the Cbz protecting group on the nitrogen atom,
- Functionalization at the 2-position to introduce the hydroxyl group.
These steps are often carried out via multistep sequences involving key intermediates such as 8-azabicyclo[3.2.1]octan-3-ones or 3-cyano derivatives, followed by reduction and protection steps.
Specific Preparation Routes
Reduction of 3-Cyano-8-substituted-8-azabicyclo[3.2.1]octane Intermediates
One documented approach involves the preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane derivatives, which are subsequently reduced to yield the corresponding 8-azabicyclo[3.2.1]octan-2-ol compounds. The reduction methods include:
- Use of metal-alcohol mixtures (e.g., magnesium in methanol),
- Alkali metal borohydrides (lithium or sodium borohydride) in alcohol solvents, optionally with amines like pyridine,
- Catalytic hydrogenation with palladium catalysts under controlled pressure.
A typical procedure involves stirring the reaction mixture at 0°C to ambient temperature, followed by aqueous workup and organic extraction to isolate the product with yields around 70-75%.
Synthesis via 2-Substituted 8-Azabicyclo[3.2.1]octan-3-ones
Another approach focuses on synthesizing 2-substituted 8-azabicyclo[3.2.1]octan-3-ones as precursors, which can be converted to the 2-hydroxy derivatives. This method often employs:
- Treatment of 8-substituted 8-azabicyclo[3.2.1]octan-3-one with aldehydes in the presence of aqueous sodium hydroxide at low concentrations (0.01 N NaOH found optimal for high selectivity and yield),
- Subsequent reduction or hydrolysis steps to yield the 2-hydroxy derivatives.
Experimental data show that lower NaOH concentrations favor the formation of 2-substituted products over 2,4-disubstituted byproducts, with yields up to 90% under optimized conditions.
Enantioselective and Radical-Based Approaches
Recent advances include enantioselective syntheses starting from achiral or chiral pool materials, using:
- Radical [3+3] annulation methods under photocatalytic conditions to build the bicyclic core,
- Use of N-arylated intermediates and controlled radical traps to achieve high selectivity and yield.
These methods allow mild conditions and shorter reaction times, with yields typically in the 70-80% range for bicyclic products, though specific data on this compound are limited.
Data Tables Summarizing Key Preparation Outcomes
Detailed Research Outcomes and Analysis
The reduction of 3-cyano-8-substituted derivatives is a reliable route to 8-azabicyclo[3.2.1]octan-2-ol, with metal-mediated and borohydride reductions providing good yields and manageable reaction conditions. The presence of substituents such as trifluoroethyl groups influences reaction kinetics and stereochemical outcomes.
The use of low concentration aqueous NaOH in the aldol-type condensation with aldehydes significantly improves the yield and selectivity for 2-substituted products, minimizing side reactions leading to 2,4-disubstitution. This method is efficient and scalable, with straightforward purification.
Photocatalytic radical methods offer a novel, mild alternative for constructing the bicyclic scaffold, with the ability to introduce N-protection groups like Cbz in a controlled manner. Optimization of catalyst loading, solvent, and radical traps is critical to maximize yield and minimize byproducts.
Enantioselective methods remain an active research area, with many approaches relying on chiral starting materials or asymmetric catalysis to achieve stereoselective formation of the bicyclic core. These methods are essential for preparing optically active this compound derivatives for pharmaceutical applications.
Chemical Reactions Analysis
8-Cbz-8-azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the structure-activity relationships of tropane alkaloids. In medicine, it has potential therapeutic applications due to its biological activities .
Mechanism of Action
The mechanism of action of 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key structural variations among bicyclo[3.2.1]octane derivatives include:
- Position of functional groups : Hydroxyl (-OH) or methyl groups at positions 2, 3, or 4.
- Protecting groups : Cbz, Boc (tert-butoxycarbonyl), or methyl groups at the 8-position.
- Stereochemistry : Endo vs. exo configurations, influencing biological activity and reactivity.
Table 1: Representative Analogues and Their Features
Physicochemical Properties
- Boiling Points : Tropine derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-ol) exhibit boiling points of ~502–506 K .
- Stereochemical Impact : Endo configurations (e.g., pseudotropine) show distinct hydrogen-bonding patterns and crystallinity compared to exo forms .
Hazard Comparison
Table 2: Hazard Classification of Selected Derivatives
Q & A
Q. What are the standard synthetic routes for 8-Cbz-8-azabicyclo[3.2.1]octan-2-ol, and how are enantioselective yields achieved?
The synthesis typically involves enantioselective strategies such as chiral lithium amide-mediated cyclopropanation followed by a Cope rearrangement. This cascade process ensures high diastereomeric excess (de >90%) by leveraging stereochemical control during bicyclic framework formation. Reaction optimization focuses on solvent polarity (e.g., THF or Et₂O) and low temperatures (−78°C) to minimize racemization .
Q. How does stereochemistry at the C2 hydroxyl group influence biological activity?
The stereochemistry of the C2 hydroxyl group directly impacts receptor binding. For example, the (2R)-configured enantiomer exhibits higher affinity for mu-opioid receptors compared to the (2S)-form, as demonstrated by radioligand displacement assays (IC₅₀: 12 nM vs. 220 nM). This is attributed to optimal hydrogen bonding with conserved residues (e.g., Tyr148) in the receptor’s binding pocket .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., J₃,₄ = 9.8 Hz confirms bicyclic rigidity).
- HRMS : Validates molecular formula (C₁₅H₁₈N₂O₃, [M+H]⁺ calc. 275.1391).
- X-ray crystallography : Resolves absolute configuration using anomalous dispersion .
Q. What are the primary pharmacological targets of this compound?
Preclinical studies suggest dual activity:
Q. How is the compound’s stability assessed under physiological conditions?
Stability is evaluated via:
- pH-dependent hydrolysis : Half-life (t₁/₂) of 24 hours at pH 7.4 (PBS buffer, 37°C).
- Microsomal assays : CYP450-mediated oxidation at the Cbz group reduces bioavailability (Cl₍intrinsic₎ = 45 mL/min/kg) .
Advanced Research Questions
Q. What strategies resolve enantiomers and determine enantiomeric excess (ee)?
- Chiral HPLC : Uses cellulose-based columns (Chiralpak IC, 4.6 × 250 mm) with hexane:IPA (85:15) mobile phase (retention times: 8.2 min for (2R), 10.1 min for (2S)).
- Mosher ester analysis : Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA-Cl) confirms absolute configuration via ¹H NMR Δδ values .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Noyori asymmetric transfer hydrogenation (RuCl[(R,R)-TsDPEN]) achieves 92% ee.
- Solvent effects : Switching from THF to 2-MeTHF improves yield (78% → 89%) by reducing side reactions.
- Flow chemistry : Continuous processing minimizes intermediate degradation .
Q. What structure-activity relationship (SAR) insights guide derivative design for sigma-2 selectivity?
Q. How do computational docking studies inform target engagement?
Molecular dynamics simulations (AMBER20) reveal:
Q. What in vivo models evaluate efficacy in neuropathic pain?
- Chronic constriction injury (CCI) in rats : Dose-dependent analgesia (ED₅₀ = 2.1 mg/kg, i.p.) without motor impairment (rotarod test).
- Sigma-2 antagonism : Reversed hyperalgesia in SNL (spinal nerve ligation) models, suggesting dual mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
